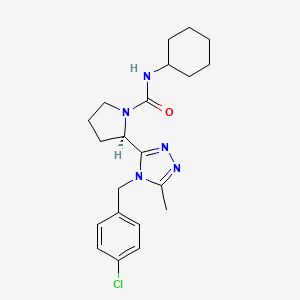
(R)-2-(4-(4-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl)-N-cyclohexylpyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(4-(4-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl)-N-cyclohexylpyrrolidine-1-carboxamide is a complex organic compound that features a triazole ring, a pyrrolidine ring, and a chlorobenzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-(4-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl)-N-cyclohexylpyrrolidine-1-carboxamide typically involves multiple steps. One common approach starts with the preparation of the triazole ring, followed by the introduction of the chlorobenzyl group and the cyclohexylpyrrolidine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: The chlorobenzyl group can be reduced to a benzyl group.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring may yield a triazolone derivative, while reduction of the chlorobenzyl group may produce a benzyl-substituted compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-2-(4-(4-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl)-N-cyclohexylpyrrolidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be used as a probe to study the interactions between small molecules and biological targets. Its ability to bind to specific proteins or enzymes can provide insights into their function and regulation.
Medicine
In medicinal chemistry, this compound is of interest for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industry, this compound can be used in the development of advanced materials with specific properties, such as enhanced stability or reactivity. Its unique structure makes it a valuable component in various applications, from coatings to catalysts.
Wirkmechanismus
The mechanism of action of ®-2-(4-(4-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl)-N-cyclohexylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The triazole ring and chlorobenzyl group can bind to proteins or enzymes, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chlorobenzyl chloride: A related compound with a similar chlorobenzyl group.
4-Chlorobenzyl bromide: Another similar compound with a bromine atom instead of chlorine.
4(3H)-quinazolinone:
Uniqueness
®-2-(4-(4-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl)-N-cyclohexylpyrrolidine-1-carboxamide is unique due to its combination of a triazole ring, a pyrrolidine ring, and a chlorobenzyl group. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
1140490-48-7 |
|---|---|
Molekularformel |
C21H28ClN5O |
Molekulargewicht |
401.9 g/mol |
IUPAC-Name |
(2R)-2-[4-[(4-chlorophenyl)methyl]-5-methyl-1,2,4-triazol-3-yl]-N-cyclohexylpyrrolidine-1-carboxamide |
InChI |
InChI=1S/C21H28ClN5O/c1-15-24-25-20(27(15)14-16-9-11-17(22)12-10-16)19-8-5-13-26(19)21(28)23-18-6-3-2-4-7-18/h9-12,18-19H,2-8,13-14H2,1H3,(H,23,28)/t19-/m1/s1 |
InChI-Schlüssel |
QZQBXDKZYZCCKM-LJQANCHMSA-N |
Isomerische SMILES |
CC1=NN=C(N1CC2=CC=C(C=C2)Cl)[C@H]3CCCN3C(=O)NC4CCCCC4 |
Kanonische SMILES |
CC1=NN=C(N1CC2=CC=C(C=C2)Cl)C3CCCN3C(=O)NC4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Imidazo[4,5,1-JK][1,3,4]benzotriazepin-7(6H)-one](/img/structure/B13952513.png)
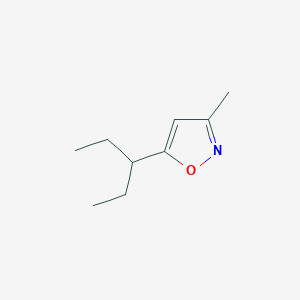
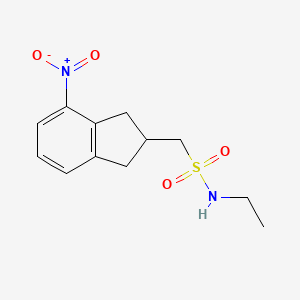
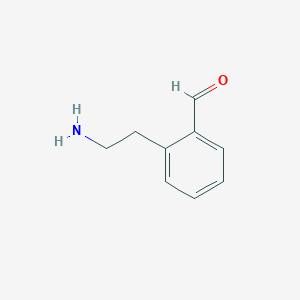
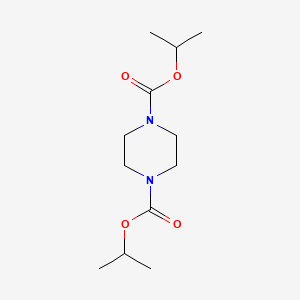
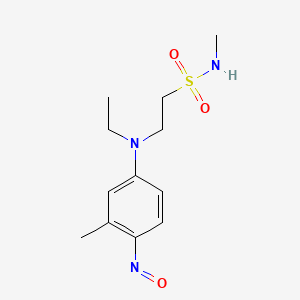

![2,6-Bis[(trimethylsilyl)oxy]-4-pyrimidinecarbaldehyde](/img/structure/B13952557.png)
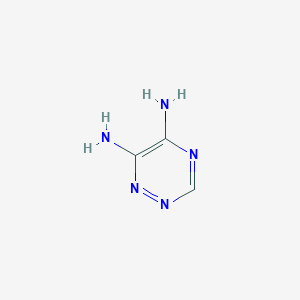
![(2R)-3-[2-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B13952570.png)
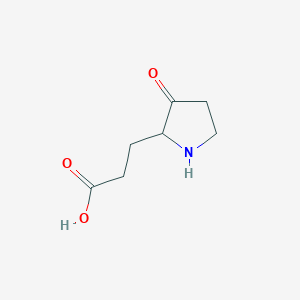
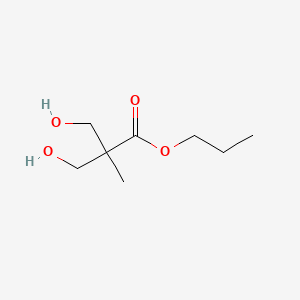
![2-[2-Methoxy-1-methylethoxy-(2-ethoxy)]ethanol](/img/structure/B13952586.png)
![5-Chloro-2-({[(2-fluorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13952591.png)
